![molecular formula C18H25N3O4 B2581986 N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide CAS No. 1351641-64-9](/img/structure/B2581986.png)
N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide
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Description
N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide, also known as ACD or OxaliACD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACD is a derivative of oxalic acid and is synthesized through a multi-step process.
Scientific Research Applications
Metabolism and Detection in Clinical Contexts
One study investigated the metabolism of Flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment, identifying various metabolites and their formation mechanisms. This research is crucial for understanding drug metabolism, potential toxicities, and the development of detection methods for clinical monitoring (Goda et al., 2006).
Synthetic Methodologies
Research on synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides provides insights into novel synthetic routes for similar compounds. Such methodologies are beneficial for creating derivatives with potential applications in medicinal chemistry and material science (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure analysis of N,N′-bis(substituted)oxamide compounds, like N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, provides valuable information on the structural characteristics and potential interactions of similar compounds. Such studies are foundational for the design of new materials and pharmaceuticals (Wang et al., 2016).
Anticonvulsant Activity
The design and synthesis of novel N1‐substituted‐N2,N2‐diphenyl oxalamides for anticonvulsant activity highlight the therapeutic potential of oxalamide derivatives. Understanding the structure-activity relationships in these compounds can guide the development of new drugs for neurological conditions (Nikalje et al., 2012).
Organocatalysis and Ligand Design
Research into chiral inducers based on (1R,2R)-1,2-diaminocyclohexane cores for organo- and metallocatalysis demonstrates the utility of oxalamide derivatives in catalysis. Such compounds can serve as ligands or inducers in asymmetric synthesis, contributing to advancements in chemical manufacturing processes (Gavrilov et al., 2019).
properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-12(22)20-14-8-5-9-15(10-14)21-18(25)17(24)19-11-16(23)13-6-3-2-4-7-13/h5,8-10,13,16,23H,2-4,6-7,11H2,1H3,(H,19,24)(H,20,22)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMWDIOAARDMBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide |
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